molecular formula C13H19NO2 B2559242 tert-butyl N-methyl-N-(3-methylphenyl)carbamate CAS No. 1490364-79-8

tert-butyl N-methyl-N-(3-methylphenyl)carbamate

Cat. No.: B2559242
CAS No.: 1490364-79-8
M. Wt: 221.3
InChI Key: BWJQNWGKTCSYNF-UHFFFAOYSA-N
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Description

tert-butyl N-methyl-N-(3-methylphenyl)carbamate: is an organic compound with the molecular formula C13H19NO2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a tert-butyl group, a methyl group, and a 3-methylphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination (Carboxylation) or Rearrangement: One common method for synthesizing carbamates involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide.

    Curtius Rearrangement: Another method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate.

Industrial Production Methods: Industrial production methods for tert-butyl N-methyl-N-(3-methylphenyl)carbamate typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-methyl-N-(3-methylphenyl)carbamate can undergo oxidation reactions, typically involving strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: tert-butyl N-methyl-N-(3-methylphenyl)carbamate is used as a protecting group for amines in organic synthesis. It can be installed and removed under relatively mild conditions, making it useful for peptide synthesis and other complex organic transformations .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in various biochemical assays.

Medicine: While not directly used as a drug, this compound is employed in medicinal chemistry for the synthesis of potential therapeutic agents. It serves as a building block for designing molecules with desired pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(3-methylphenyl)carbamate involves its interaction with specific molecular targets. As a carbamate derivative, it can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

  • tert-butyl N-methylcarbamate
  • tert-butyl N-phenylcarbamate
  • tert-butyl N-(3-methylphenyl)carbamate

Comparison:

  • tert-butyl N-methyl-N-(3-methylphenyl)carbamate is unique due to the presence of both a methyl group and a 3-methylphenyl group, which can influence its reactivity and interactions with other molecules.
  • tert-butyl N-methylcarbamate lacks the 3-methylphenyl group, making it less sterically hindered and potentially more reactive in certain reactions.
  • tert-butyl N-phenylcarbamate has a phenyl group instead of a 3-methylphenyl group, which can affect its electronic properties and reactivity.
  • tert-butyl N-(3-methylphenyl)carbamate lacks the methyl group on the nitrogen, which can influence its steric and electronic properties.

These comparisons highlight the unique structural features of this compound and how they impact its chemical behavior and applications.

Properties

IUPAC Name

tert-butyl N-methyl-N-(3-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10-7-6-8-11(9-10)14(5)12(15)16-13(2,3)4/h6-9H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJQNWGKTCSYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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